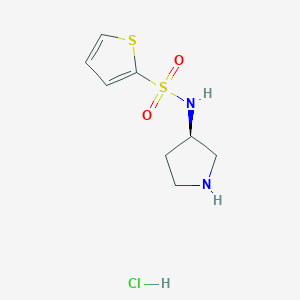

Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride

CAS No.:

Cat. No.: VC13442135

Molecular Formula: C8H13ClN2O2S2

Molecular Weight: 268.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2O2S2 |

|---|---|

| Molecular Weight | 268.8 g/mol |

| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H/t7-;/m1./s1 |

| Standard InChI Key | TUIJCMPPRDQAHH-OGFXRTJISA-N |

| Isomeric SMILES | C1CNC[C@@H]1NS(=O)(=O)C2=CC=CS2.Cl |

| SMILES | C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |

| Canonical SMILES | C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name is N-[(3R)-pyrrolidin-3-yl]thiophene-2-sulfonamide hydrochloride, with a CAS registry number of 1261235-98-6 . Key structural components include:

-

Thiophene ring: A five-membered heterocycle with sulfur, contributing to aromatic stability and electronic properties.

-

Sulfonamide group: Enhances binding affinity to biological targets via hydrogen bonding .

-

(R)-pyrrolidine moiety: A chiral secondary amine that influences stereoselective interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.8 g/mol | |

| SMILES | C1CNC[C@@H]1NS(=O)(=O)C2=CC=CS2.Cl | |

| GHS Hazard Classification | Skin Irrit. 2, Eye Irrit. 2A |

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The compound is synthesized through a sequence of reactions involving:

-

Sulfonylation: Thiophene-2-sulfonyl chloride reacts with (R)-pyrrolidin-3-amine under basic conditions (e.g., triethylamine in THF) .

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonylation | Thiophene-2-sulfonyl chloride, TEA, THF, 0–50°C | 70–85% | |

| Salt Formation | HCl in dioxane, rt | >90% |

Key Intermediate in Drug Development

The compound serves as an intermediate in synthesizing Factor Xa inhibitors (e.g., anticoagulants) and CHK1 kinase inhibitors (e.g., anticancer agents) . Its chiral center is critical for enantioselective binding to target proteins .

Pharmacological Applications

Anticoagulant Activity

As a Factor Xa inhibitor, the compound prevents thrombin generation, offering potential in treating thrombotic disorders . Preclinical studies highlight its selectivity over thrombin, reducing bleeding risks compared to traditional anticoagulants .

Table 3: Comparative Pharmacological Profiles

Structural Analogs and Comparative Analysis

Table 4: Analog Comparison

The (R)-pyrrolidine configuration in Thiophene-2-sulfonic acid (R)-pyrrolidin-3-ylamide hydrochloride confers superior target affinity compared to racemic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume